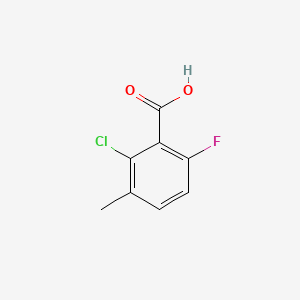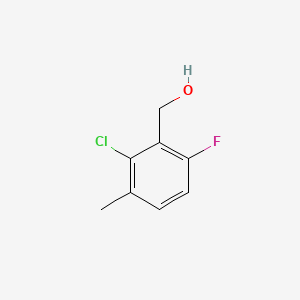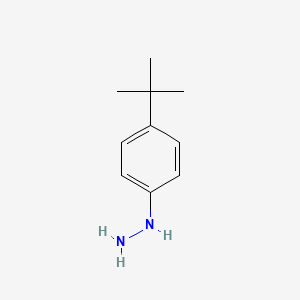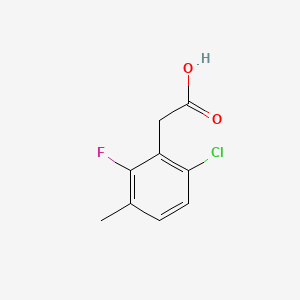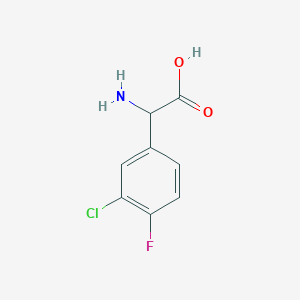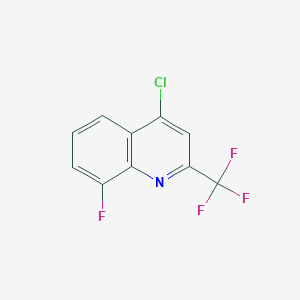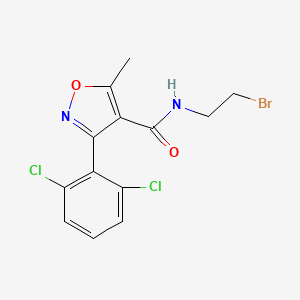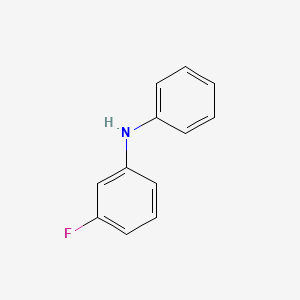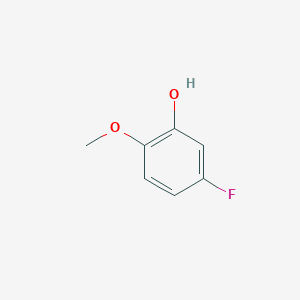
3-Fluoro-4-(trifluoromethyl)phenacyl bromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
3-Fluoro-4-(trifluoromethyl)phenacyl bromide is utilized in the synthesis of various organic compounds. For instance, it's used in the creation of linezolid-like molecules, which have shown significant antitubercular activities. This indicates its potential in developing antimicrobial agents (Başoğlu et al., 2012).
Antitumor Activity
The compound is also involved in synthesizing novel 1,2,4-triazole derivatives, which have exhibited antitumor activity against a range of cancer cell lines. This highlights its role in cancer research and potential therapeutic applications (Bhat et al., 2009).
Synthesis of Heterocyclic Compounds
It serves as a versatile organic intermediate in the synthesis of various heterocyclic compounds. This versatility is crucial for developing biologically important compounds and other industrially relevant materials (Vekariya et al., 2018).
Development of Fluorescence Sensors
This compound is used in creating compounds for fluorescence turn-on sensing of fluoride ions in water. This application is significant for environmental monitoring and analysis (Hirai et al., 2016).
Perfluoroalkylation of Heteroaryl Bromides
The compound plays a role in perfluoroalkylating heteroaryl bromides, which is essential in creating fluoroalkyl heteroarenes. Such processes are significant in the field of organic synthesis (Mormino et al., 2014).
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers .
Mode of Action
The mode of action of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide is believed to involve the bromide ion acting as a nucleophile, attacking the electrophilic carbon atom in the reaction mixture. This leads to the formation of an intermediate which can then undergo further reaction to form the desired product.
Biochemical Pathways
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its site of action after administration .
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-(trifluoromethyl)phenacyl bromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates in the liver . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compoundFor instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by covalently binding to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of specific genes, depending on the context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to the compound can lead to persistent changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biochemical and physiological changes. For example, high doses of the compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . These toxic effects are likely due to the compound’s ability to inhibit critical enzymes involved in detoxification processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its conversion to various metabolites . These metabolites can then undergo further transformations, including conjugation with glutathione or other cofactors, to facilitate their excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production.
Propriétés
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBBZWYHNIANDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



